molecular formula C14H18N2O2 B3123842 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde CAS No. 312973-21-0

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde

Cat. No.: B3123842
CAS No.: 312973-21-0
M. Wt: 246.3 g/mol
InChI Key: HKIBIKPQJCRKLF-UHFFFAOYSA-N
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Description

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylamino and hydroxypropyl groups through nucleophilic substitution and reduction reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(3-Dimethylamino-2-oxopropyl)-1H-indole-3-carbaldehyde.

    Reduction: Formation of 1-(3-Dimethylamino-2-hydroxypropyl)-1H-indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde
  • 1-(3-Dimethylamino-2-hydroxypropyl)-1H-indole-3-methanol
  • 1-(3-Dimethylamino-2-oxopropyl)-1H-indole-3-carbaldehyde

Uniqueness: 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the dimethylamino and hydroxypropyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBIKPQJCRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C=C(C2=CC=CC=C21)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,3-epoxypropyl)indole-3-carboxaldehyde (0.5 g, 2.5 mmol), N,N-dimethylamine hydrochloride (4 g, 49 mmol) and anhydrous potassium hydroxide (2.75 g, 49 mmol) was stirred in dry methanol (50 ml) at −30° C. for 8 h., then allowed to slowly warm to room temperature. The mixture was concentrated under reduced pressure to half the original volume, then water was added and the mixture was extracted with dichloromethane. After drying with anhydrous sodium sulfate the solvent was removed under reduced pressure, and the oily residue was chromatographed on a silica gel column (eluent dichloromethane:methanol from (9:1) to (8:2)) to yield the entitled product as a yellow oil 0.49 g (80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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